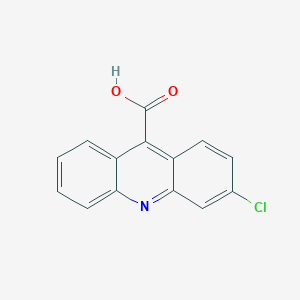

3-Chloroacridine-9-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Chloroacridine-9-carboxylic acid is a derivative of acridine, a heterocyclic aromatic organic compound. Acridine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry . The compound’s structure includes a chlorine atom at the 3-position and a carboxylic acid group at the 9-position of the acridine ring, which contributes to its unique chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroacridine-9-carboxylic acid typically involves the Ullmann condensation of 2-chlorobenzoic acid with aniline, followed by cyclization using phosphorus oxychloride (POCl3)

Industrial Production Methods

Industrial production methods for acridine derivatives, including this compound, often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

化学反应分析

Types of Reactions

3-Chloroacridine-9-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form acridinic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Acridinic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted acridine derivatives depending on the nucleophile used.

科学研究应用

Anti-Cancer Activity

3-Chloroacridine-9-carboxylic acid is part of the acridine family, which has been extensively studied for its anti-cancer properties. Acridine derivatives are known to intercalate into DNA, disrupting replication and transcription processes, which can lead to apoptosis in cancer cells.

Case Studies

A critical review highlighted various acridine derivatives tested against multiple cancer cell lines, including A-549 (lung cancer) and MCF-7 (breast cancer). The study demonstrated that certain 9-substituted acridines exhibited significant cytotoxicity with low IC50 values, indicating potent anti-cancer activity. For instance, compounds with a 9-anilinoacridine core showed promising results as dual Src and MEK inhibitors in vitro .

Synthesis of Novel Derivatives

This compound serves as a precursor for synthesizing various biologically active acridine derivatives. The modification of this compound can lead to new entities with enhanced pharmacological profiles.

Synthetic Pathways

The synthesis often involves nucleophilic substitution reactions where different amines or other functional groups are introduced at the 9-position of the acridine ring. These modifications can lead to compounds with improved solubility and bioavailability.

Applications in Drug Development

Research has shown that derivatives synthesized from this compound can act as effective anti-cancer agents. For instance, new molecular hybrids that combine acridine with other pharmacophores have been developed to target multiple pathways involved in cancer progression .

Other Biological Activities

Beyond anti-cancer applications, acridine derivatives exhibit a range of biological activities including antibacterial, antiviral, and antiparasitic properties.

Antibacterial Activity

Some studies have demonstrated that acridine derivatives possess significant antibacterial effects against various strains of bacteria. The mechanism often involves disruption of bacterial DNA synthesis.

Antiviral Properties

Research indicates that certain acridine compounds can inhibit viral replication by targeting viral enzymes or interfering with viral RNA synthesis.

Summary Table of Applications

作用机制

The mechanism of action of 3-Chloroacridine-9-carboxylic acid involves its ability to intercalate into double-stranded DNA, disrupting the helical structure and inhibiting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions between the acridine ring and the base pairs of the DNA helix .

相似化合物的比较

Similar Compounds

Acridine: The parent compound, known for its basicity and fluorescent properties.

9-Chloroacridine: Similar structure but lacks the carboxylic acid group at the 9-position.

Acridine-9-carboxylic acid: Similar structure but lacks the chlorine atom at the 3-position.

Uniqueness

3-Chloroacridine-9-carboxylic acid is unique due to the presence of both the chlorine atom at the 3-position and the carboxylic acid group at the 9-position

生物活性

3-Chloroacridine-9-carboxylic acid is a compound belonging to the acridine family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, synthesizing recent research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a chloro substituent at the 3-position and a carboxylic acid group at the 9-position of the acridine ring. Its structure can be represented as follows:

This configuration is significant for its interaction with biological macromolecules, particularly DNA.

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA. This intercalation disrupts normal DNA function, leading to inhibition of replication and transcription processes. The compound has shown potential as an anti-cancer agent through various mechanisms, including:

- Topoisomerase Inhibition : It inhibits topoisomerases I and II, enzymes crucial for DNA unwinding and replication. This inhibition can lead to the accumulation of DNA breaks and ultimately apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects .

Biological Activity: Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound against various cancer cell lines:

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Topoisomerase II inhibition |

| HCT-116 (Colon) | 12.5 | DNA intercalation |

| HeLa (Cervical) | 10.8 | ROS generation |

These results demonstrate that this compound exhibits significant cytotoxicity across multiple cancer cell lines, suggesting its potential as a therapeutic agent.

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for antiviral activity. Studies indicate that it can inhibit the replication of certain viruses, including Hepatitis C Virus (HCV). The mechanism involves interference with viral RNA synthesis, making it a candidate for further development in antiviral therapies .

Synthesis and Derivatives

The synthesis of this compound typically involves the chlorination of acridine derivatives followed by carboxylation. Various derivatives have been synthesized to enhance its biological activity. For instance, modifications at the nitrogen or carbon positions can lead to compounds with improved potency and selectivity against specific cancer types or viruses .

属性

IUPAC Name |

3-chloroacridine-9-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2/c15-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)14(17)18/h1-7H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPYAGVLXOWEJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。